1-(2-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-(2-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of two chlorophenyl groups attached to a pyrazole ring, with a carboxylic acid functional group at the 5-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of 2-chlorobenzaldehyde and 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone intermediates These intermediates then undergo cyclization in the presence of a suitable catalyst to form the pyrazole ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or catalyst.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-(2-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The presence of chlorophenyl groups and the pyrazole ring can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazole: Lacks the carboxylic acid group, which may affect its reactivity and biological activity.
1-(2-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-methanol: Contains a hydroxyl group instead of a carboxylic acid group, leading to different chemical and biological properties.
1-(2-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide: Contains an amide group, which may influence its solubility and interaction with biological targets.
Uniqueness: 1-(2-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of both chlorophenyl groups and a carboxylic acid functional group, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
618102-53-7 |
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Molecular Formula |
C16H10Cl2N2O2 |
Molecular Weight |
333.2 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-5-(4-chlorophenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-11-7-5-10(6-8-11)13-9-15(16(21)22)20(19-13)14-4-2-1-3-12(14)18/h1-9H,(H,21,22) |
InChI Key |
RSKMJAFPWSZYCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O)Cl |
Origin of Product |
United States |
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